4-Desmethoxy-4-nitro Omeprazole Sulfide
Description
Contextualizing Omeprazole's Significance in Drug Development
Proton pump inhibitors (PPIs) revolutionized the management of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. wikipedia.orgnih.gov Their development in the 1980s marked a significant advancement over previous treatments like H2-receptor antagonists. wikipedia.orgkarger.com Omeprazole (B731), the first of its class, was introduced in 1988 and quickly became a widely prescribed medication worldwide. getjustice.comacs.orgtaylorandfrancis.com
The primary mechanism of action for omeprazole and other PPIs is the irreversible inhibition of the H+/K+ ATPase enzyme system, also known as the proton pump, located in the parietal cells of the stomach. wikipedia.orgconsensus.apppatsnap.com This enzyme is responsible for the final step in gastric acid secretion. wikipedia.orgconsensus.app By blocking this pump, omeprazole effectively suppresses both basal and stimulated acid production, leading to a significant reduction in stomach acidity. wikipedia.orgpatsnap.comdrugbank.com
Overview of Omeprazole Metabolism and Related Compounds
Omeprazole undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme system. wikipedia.orgnih.gov The main metabolites identified are omeprazole sulfide (B99878) and omeprazole sulfone, neither of which possesses the acid-inhibiting activity of the parent compound. nih.govnih.gov Another significant metabolite is hydroxyomeprazole. wikipedia.orgnih.gov
The biotransformation of omeprazole is primarily carried out by two key enzymes: CYP2C19 and CYP3A4. wikipedia.orgdrugbank.compharmgkb.org CYP2C19 is mainly responsible for the formation of hydroxyomeprazole, while CYP3A4 is involved in the formation of omeprazole sulfone. drugbank.comresearchgate.net The formation of omeprazole sulfide is considered a reductive metabolic pathway. nih.gov It is important to note that metabolites of omeprazole can also inhibit these enzymes, potentially leading to drug-drug interactions. nih.govnih.gov
Classification and Importance of Impurities and Analogs in Pharmaceutical Chemistry
In pharmaceutical manufacturing, impurities are any components of a drug substance that are not the active pharmaceutical ingredient (API) or an excipient. gmpinsiders.com They are classified into three main categories: organic impurities, inorganic impurities, and residual solvents. gmpinsiders.compharmastate.academy Organic impurities can arise during synthesis, purification, or storage and include starting materials, by-products, intermediates, and degradation products. gmpinsiders.compharmastate.academyajptr.com
The control of impurities is a critical aspect of drug development and manufacturing, as they can impact the quality, safety, and efficacy of the final product. ajptr.comadventchembio.com Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the identification, qualification, and control of impurities. gmpinsiders.comajptr.com The study of impurities and analogs, such as 4-Desmethoxy-4-nitro Omeprazole Sulfide, is crucial for understanding the stability of the drug substance and for ensuring the safety of the pharmaceutical product. ajptr.comchemass.si Omeprazole analogs have also been synthesized and evaluated for other potential therapeutic activities. asm.orgnih.gov
Definition and Significance of Drug Impurities
Drug impurities are any components within a drug substance or final drug product that are not the intended chemical entity or excipients. wisdomlib.orgglobalresearchonline.net These unwanted substances can arise from numerous sources, including the raw materials used in synthesis, intermediate products, by-products, and degradation of the final product. globalresearchonline.netsimsonpharma.com The International Council for Harmonisation (ICH) provides a clear definition, stating that an impurity is any component of the drug substance that is not the chemical entity defined as the drug substance. globalresearchonline.net
The significance of identifying, monitoring, and controlling drug impurities cannot be overstated. Impurities can potentially impact the quality, safety, and efficacy of a medication. gmpinsiders.com Even seemingly inert impurities can affect the stability of the drug, while others may have their own pharmacological or toxicological effects. Therefore, a thorough understanding and profiling of impurities are crucial throughout the drug development and manufacturing process to ensure the final product is safe and effective for patient use. wisdomlib.org The presence of impurities can also be an indicator of the quality of the manufacturing process itself.
Impurities are broadly categorized into organic impurities, inorganic impurities, and residual solvents. simsonpharma.comgmpinsiders.com Organic impurities are often structurally related to the API and can include starting materials, by-products, intermediates, and degradation products. simsonpharma.comgmpinsiders.com Inorganic impurities may stem from the manufacturing process and can include reagents, catalysts, and heavy metals. simsonpharma.comgmpinsiders.com Residual solvents are organic volatile chemicals used during the synthesis process. simsonpharma.com
Role of Reference Standards in Pharmaceutical Research
Reference standards are highly purified compounds that are used as a benchmark for confirming the identity, strength, quality, and purity of a substance. synthinkchemicals.com They are a cornerstone of pharmaceutical analysis and quality control, providing a basis for comparison in various analytical tests. gmpsop.comsimsonpharma.com These standards can be sourced from official pharmacopeias or prepared in-house and are essential for a wide range of activities, including method validation, instrument calibration, and the quantification of impurities. synthinkchemicals.compharmaffiliates.de
In the context of drug impurities, reference standards are indispensable. gmpsop.com They allow for the accurate identification and quantification of impurities within an API or finished drug product. gmpsop.com By comparing the analytical response of an unknown impurity to that of a certified reference standard, pharmaceutical scientists can determine its concentration and ensure it does not exceed established safety thresholds. synthinkchemicals.com
There are two main types of reference standards: primary and secondary (or working) standards. eurofins.com Primary reference standards are of the highest purity and are typically obtained from recognized sources. eurofins.com Secondary standards are qualified against a primary standard and are used for routine laboratory analysis. pharmaffiliates.de The proper management and use of reference standards are critical for maintaining the consistency and quality of pharmaceutical products and for complying with regulatory requirements. simsonpharma.comsynthinkchemicals.com
Specific Focus on this compound within the Omeprazole Chemical Landscape
This compound is classified as an impurity of Omeprazole. artis-standards.com Its chemical name is 2-[[(3,5-Dimethyl-4-nitro-2-pyridinyl)methyl]thio]-5-methoxy-1H-benzimidazole, and it has the CAS Registry Number 142885-91-4. artis-standards.comnih.gov This compound is structurally related to omeprazole but differs by the substitution of a nitro group for a methoxy (B1213986) group on the pyridine (B92270) ring.
As an omeprazole impurity, this compound serves as a reference standard in pharmaceutical quality control. synzeal.com Its availability as a characterized chemical entity allows laboratories to accurately identify and quantify its presence in batches of omeprazole, ensuring that the API meets the stringent purity requirements set by regulatory authorities. The use of such specific impurity standards is a critical component of Good Manufacturing Practices (GMP) and is essential for the development and release of safe and effective omeprazole products. gmpinsiders.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3,5-dimethyl-4-nitropyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-9-7-17-14(10(2)15(9)20(21)22)8-24-16-18-12-5-4-11(23-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVDAEPDIQMNEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1[N+](=O)[O-])C)CSC2=NC3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466706 | |
| Record name | 4-Desmethoxy-4-nitro Omeprazole Sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142885-91-4 | |
| Record name | 4-Desmethoxy-4-nitro Omeprazole Sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 4 Desmethoxy 4 Nitro Omeprazole Sulfide
Oxidative Transformations of Sulfides
The sulfide (B99878) (thioether) group is a key functional moiety in 4-Desmethoxy-4-nitro Omeprazole (B731) Sulfide, and its oxidation is a significant transformation pathway. masterorganicchemistry.comyoutube.com This process can occur through both enzymatic and non-enzymatic mechanisms, leading to the formation of sulfoxides and sulfones. masterorganicchemistry.comwhiterose.ac.uk
Enzymatic oxidation of sulfide-containing compounds is a well-documented metabolic process, primarily mediated by the cytochrome P450 (CYP) superfamily of monooxygenase enzymes. researchgate.netnih.gov These enzymes are crucial in the metabolism of a vast array of compounds, including many pharmaceuticals. nih.gov In the context of omeprazole and its derivatives, CYPs play a significant role in their oxidative metabolism. nih.govresearchgate.net
Studies on omeprazole and related sulfides have shown that enzymes like cyclohexanone (B45756) monooxygenase (CHMO) can catalyze the asymmetric sulfoxidation of the sulfide to a sulfoxide (B87167). researchgate.net Specifically, engineered variants of CHMO have been developed to improve activity and stereoselectivity for the oxidation of omeprazole sulfide. researchgate.net The bacterial enzyme CYP199A4 has also been shown to preferentially oxidize sulfur-containing heterocyclic compounds via sulfoxidation over aromatic hydroxylation. researchgate.netnih.gov This preference for sulfoxidation is observed even when aromatic carbons of the thiophene (B33073) ring are positioned closer to the enzyme's heme iron center. researchgate.netnih.gov
The general mechanism of CYP-catalyzed sulfoxidation involves the activation of molecular oxygen by the heme iron, leading to the formation of a high-valent iron-oxo species. This potent oxidizing agent then transfers an oxygen atom to the electron-rich sulfur of the sulfide, yielding the corresponding sulfoxide. Further oxidation can occur, converting the sulfoxide to a sulfone, although this step is often slower. whiterose.ac.uknih.gov The rate and extent of this enzymatic oxidation are influenced by factors such as oxygen availability, with severe hypoxia leading to a marked inhibition of oxidative drug metabolism. nih.gov
Table 1: Key Enzymes and Their Role in Sulfide Oxidation
| Enzyme/Enzyme System | Substrate(s) | Product(s) | Key Findings |
|---|---|---|---|
| Cytochrome P450 (CYP) Superfamily | Various sulfide-containing compounds, including omeprazole derivatives | Sulfoxides, Sulfones | Major pathway for oxidative metabolism of many drugs; activity is oxygen-dependent. nih.govnih.gov |
| Cyclohexanone Monooxygenase (CHMO) | Omeprazole sulfide | Chiral sulfoxides (e.g., Esomeprazole) | Can be engineered for improved stereoselectivity in asymmetric sulfoxidation. researchgate.net |
| CYP199A4 (bacterial) | Thiophene-containing benzoic acids | Thiophene oxides | Demonstrates a preference for sulfoxidation over aromatic hydroxylation. researchgate.netnih.gov |
The sulfide group can also be oxidized through various non-enzymatic chemical reactions. These transformations are important in synthetic chemistry and can also occur under certain physiological conditions. masterorganicchemistry.comwhiterose.ac.uk Common laboratory oxidizing agents for converting sulfides to sulfoxides and sulfones include peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide. masterorganicchemistry.comsphinxsai.com
The oxidation of a sulfide to a sulfoxide is the first step, and further oxidation can lead to the corresponding sulfone. whiterose.ac.uk The reaction conditions can often be controlled to favor the formation of the sulfoxide over the sulfone. whiterose.ac.uk The mechanism of oxidation by hydrogen peroxide is thought to involve a nucleophilic attack of the sulfur atom on the peroxide. nih.gov The reactivity of the thioether in this context is dependent on the nucleophilicity of the sulfur atom, which can be influenced by the surrounding chemical structure. nih.gov
In the context of drug stability and degradation, reactive oxygen species (ROS) present in biological systems could potentially lead to non-enzymatic oxidation of sulfide-containing molecules. nih.gov Thioethers are known to be oxidized by ROS, which is analogous to the oxidation of methionine residues in proteins under conditions of oxidative stress. nih.gov This oxidation converts the relatively nonpolar thioether into a more polar sulfoxide and potentially a sulfone. nih.gov
Reactions Involving the Nitro Group
The nitro group on the pyridine (B92270) ring of 4-Desmethoxy-4-nitro Omeprazole Sulfide is an electron-withdrawing group that significantly influences the reactivity of the molecule. nih.gov This group can undergo several types of reactions, including reduction and nucleophilic aromatic substitution. wikipedia.orgchemistrysteps.com
The reduction of nitro groups is a fundamental transformation in organic chemistry, often employed to synthesize amines. wikipedia.orgmasterorganicchemistry.com For nitro-substituted heterocyclic compounds, this reduction is a key step in the synthesis of various biologically active molecules. researchgate.net A wide array of reagents and conditions can be used to achieve this transformation, with the choice often depending on the presence of other functional groups in the molecule. organic-chemistry.org
Common methods for the reduction of aromatic nitro compounds to the corresponding anilines include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide. masterorganicchemistry.comorganic-chemistry.org
Metal-Acid Systems: Employing metals like iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid). masterorganicchemistry.comresearchgate.net
Other Reducing Agents: Sodium hydrosulfite, sodium sulfide, or tin(II) chloride are also effective. wikipedia.orgacs.org
The selective reduction of a nitro group in the presence of other reducible functionalities can be challenging but is often achievable by carefully selecting the reducing agent and reaction conditions. researchgate.netorganic-chemistry.org For instance, certain methods are known to be chemoselective, tolerating functional groups like ketones, esters, and nitriles. organic-chemistry.org The reduction of the nitro group on the pyridine ring of this compound would yield the corresponding amino derivative, a significant structural modification that would alter its chemical properties.
Table 2: Common Reagents for Nitro Group Reduction
| Reagent/System | Conditions | Product | Notes |
|---|---|---|---|
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Varies (e.g., room temperature, elevated pressure) | Amine | Widely applicable and often provides high yields. masterorganicchemistry.comorganic-chemistry.org |
| Iron (Fe) in Acetic Acid | Refluxing acetic acid | Amine | A classic and cost-effective method. masterorganicchemistry.comresearchgate.net |
| Tin(II) Chloride (SnCl₂) | Acidic or neutral conditions | Amine | Can be used for selective reductions. wikipedia.orgacs.org |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems | Amine | A mild reducing agent. wikipedia.org |
The presence of a strong electron-withdrawing group, such as a nitro group, on an aromatic ring can activate it towards nucleophilic aromatic substitution (SNAr). chemistrysteps.comlibretexts.org In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring. libretexts.org For SNAr to occur, the electron-withdrawing group must typically be positioned ortho or para to the leaving group to effectively stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. libretexts.orglibretexts.org
In the case of this compound, the nitro group is on the pyridine ring. While there isn't a typical halide leaving group, intramolecular SNAr reactions involving a nitro group have been reported in benzimidazole (B57391) systems. nih.gov In these cases, the nitro group itself can be displaced by a nucleophile under certain conditions. nih.gov The feasibility of such a reaction for this compound would depend on the specific reaction conditions and the presence of a suitable nucleophile. The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile first attacks the electron-deficient ring, followed by the departure of the leaving group, which restores the aromaticity of the ring. nih.gov
Nitrosation is the process of converting a compound into a nitroso derivative. researchgate.net For pharmaceutical compounds containing secondary amine functionalities, there is a potential for the formation of N-nitroso impurities. nih.gov N-nitrosamines are a class of compounds characterized by a nitroso group (N=O) bonded to an amine nitrogen. nih.gov The formation of these compounds typically occurs through the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (HNO₂), which can be formed from nitrites (NO₂⁻) under acidic conditions. nih.govacs.org
The benzimidazole ring system in this compound contains a secondary amine-like nitrogen atom. While the nitrogen is part of an aromatic system, which generally reduces its basicity and reactivity compared to a typical secondary amine, the possibility of nitrosation cannot be entirely dismissed, especially under specific conditions that might be encountered during synthesis or storage. usp.org The formation of N-nitroso-omeprazole has been discussed as a potential impurity. chemicea.comusp.orgveeprho.com The reaction is influenced by pH, with acidic conditions generally favoring nitrosation, although very low pH can be less reactive due to protonation of the amine. nih.gov
The mechanism for the nitrosation of a secondary amine involves the reaction with a nitrosating species, leading to the formation of the N-N bond. nih.gov While the benzimidazole nitrogen in this compound is less basic than a typical secondary amine, its potential to undergo nitrosation warrants consideration, particularly in the context of impurity profiling for related pharmaceutical products. usp.org
Stability and Degradation Pathways
The stability of this compound, a known impurity and analogue of the proton pump inhibitor omeprazole, is a critical aspect of its chemical profile. While specific degradation studies on this particular nitro-substituted sulfide are not extensively available in public literature, its stability can be inferred from the well-documented behavior of omeprazole and related benzimidazole structures under various conditions.
Hydrolytic and Photolytic Degradation of Omeprazole and its Analogs
Omeprazole and its analogues are known to be susceptible to degradation under both hydrolytic and photolytic conditions. The stability of these compounds is significantly influenced by factors such as pH, light exposure, and temperature.
Hydrolytic Degradation:
The degradation of omeprazole in aqueous solutions is highly pH-dependent. In acidic environments, omeprazole undergoes a rapid transformation. Forced degradation studies have shown that omeprazole experiences significant degradation when exposed to acidic conditions. For instance, one study demonstrated a 61.64% degradation of omeprazole in acidic media whiterose.ac.uk. The primary mechanism involves an acid-catalyzed rearrangement and cyclization, leading to the formation of a tetracyclic sulfonamide. This reactive intermediate is responsible for the covalent inhibition of the H+/K+-ATPase enzyme.
Given the structural similarity, this compound is also expected to be labile in acidic conditions. The presence of the electron-withdrawing nitro group on the pyridine ring may influence the electron density of the entire molecule, potentially affecting the rate and pathway of acid-catalyzed degradation.
In neutral to alkaline conditions, omeprazole exhibits greater stability. However, over time, degradation can still occur, often leading to the formation of the corresponding sulfide and sulfone derivatives.
Photolytic Degradation:
Exposure to light, particularly in the UV spectrum, is another major factor contributing to the degradation of omeprazole and its analogs. Photodegradation can lead to a complex mixture of products. Studies on omeprazole have shown that irradiation can accelerate its degradation, resulting in the formation of various compounds, including benzimidazoles and pyridine derivatives. The specific photolytic degradation pathway for this compound would likely involve the absorption of light by the chromophoric nitro-substituted pyridine and benzimidazole rings, leading to excited states that can undergo various reactions such as bond cleavage or rearrangements.
The following table summarizes the general stability of omeprazole under different stress conditions, which can be considered indicative for its sulfide analogue.
| Condition | Stability of Omeprazole | Potential Impact on this compound |
| Acidic (e.g., 0.1 M HCl) | Highly unstable, rapid degradation | Expected to be highly unstable |
| Neutral (pH 7) | Relatively stable, but degradation occurs over time | Likely to be more stable than in acidic conditions |
| Alkaline (e.g., 0.1 M NaOH) | More stable than in acidic or neutral conditions | Expected to exhibit greater stability |
| Oxidative (e.g., H₂O₂) | Susceptible to oxidation to sulfone | The sulfide moiety is prone to oxidation |
| Thermal | Degradation occurs with heat | Expected to be sensitive to elevated temperatures |
| Photolytic | Unstable upon exposure to light | The nitroaromatic system may enhance photosensitivity |
pH-Dependent Transformations and Rearrangements
The pH of the surrounding medium plays a crucial role in the transformation pathways of omeprazole and its sulfide analogue. As previously mentioned, acidic conditions trigger a significant rearrangement.
For omeprazole, the acid-catalyzed conversion begins with the protonation of the benzimidazole nitrogen. This is followed by a nucleophilic attack of the pyridine nitrogen onto the C-2 position of the benzimidazole ring, leading to the formation of a spiro intermediate. This intermediate then rearranges to form the active tetracyclic sulfonamide.
In the case of this compound, a similar pH-dependent transformation is plausible. The initial protonation would likely occur on the benzimidazole ring. The subsequent intramolecular cyclization would lead to a corresponding tetracyclic sulfide derivative. The electron-withdrawing nitro group could influence the pKa of the pyridine nitrogen, thereby affecting the rate of this pH-dependent rearrangement.
The table below outlines the expected pH-dependent transformations.
| pH Range | Expected Transformation of this compound |
| Strongly Acidic (pH < 4) | Rapid acid-catalyzed rearrangement to form a tetracyclic sulfide derivative. |
| Weakly Acidic to Neutral (pH 4-7) | Slower degradation, potential for oxidation to the corresponding sulfoxide (4-Desmethoxy-4-nitro Omeprazole). |
| Alkaline (pH > 8) | Generally stable, with slow degradation over extended periods. |
Derivatization for Enhanced Research Utility
The synthesis and derivatization of impurities like this compound are essential for their use as analytical reference standards. scispace.com These standards are crucial for the development and validation of analytical methods to monitor the purity of omeprazole in pharmaceutical formulations. scispace.com
The synthesis of this compound typically involves the reaction of 2-chloromethyl-3,5-dimethyl-4-nitropyridine with 5-methoxy-1H-benzimidazole-2-thiol.
Derivatization of this compound can be performed to enhance its properties for specific analytical applications. For instance, derivatization can be employed to:
Improve Chromatographic Separation: Introducing a functional group that enhances the interaction with the stationary phase in high-performance liquid chromatography (HPLC) can improve the resolution from other impurities and the active pharmaceutical ingredient.
Increase Detection Sensitivity: Attaching a chromophoric or fluorophoric group can significantly enhance the detection limits in UV-Vis or fluorescence spectroscopy.
Facilitate Mass Spectrometric Analysis: Derivatization can be used to introduce a readily ionizable group, improving the signal intensity in mass spectrometry.
While specific derivatization reactions for this compound are not detailed in readily available literature, general derivatization strategies for benzimidazoles and sulfides could be applied. These might include N-alkylation of the benzimidazole ring or reactions involving the sulfide linkage, although the latter might lead to more significant structural changes. The synthesis of related impurities often serves the purpose of creating well-characterized standards for analytical method development and quality control. scispace.com
Environmental and Analytical Research of Omeprazole Sulfide Derivatives
Occurrence and Fate in Environmental Matrices
Direct detection of "4-Desmethoxy-4-nitro Omeprazole (B731) Sulfide" in environmental samples has not been widely reported in peer-reviewed literature. The focus of most environmental studies has been on the parent compound, omeprazole, and its major metabolites and transformation products.
Detection in Wastewater and Surface Water
There is currently no specific data available from studies that have monitored or detected "4-Desmethoxy-4-nitro Omeprazole Sulfide" in wastewater or surface water. Environmental monitoring programs for pharmaceuticals tend to target the parent compounds and their most abundant metabolites. Omeprazole itself is rarely detected in aquatic environments due to its rapid degradation. nih.govnih.govresearchgate.net Research has instead focused on more prevalent transformation products, such as omeprazole sulfide (B99878). nih.gov
Transformation Products in Aquatic Environments
The transformation pathways of "this compound" in aquatic environments have not been specifically investigated. For the parent compound, omeprazole, transformation in aquatic environments is known to occur through processes like hydrolysis and photolysis, leading to the formation of various degradation products, including omeprazole sulfide and omeprazole sulfone. nih.gov It is plausible that "this compound," as a related sulfide derivative, might undergo similar or analogous transformation processes, but specific studies are lacking.
Analytical Methodologies for Detection and Quantification
Given the absence of reported detections in environmental matrices, specific analytical methods for the routine quantification of "this compound" in environmental samples have not been established. However, the analytical techniques used for omeprazole and its other derivatives provide a framework for how such methods could be developed.
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS)
Liquid chromatography coupled with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is the state-of-the-art technique for the analysis of pharmaceuticals and their impurities or degradation products in complex matrices like water. scispace.comresearchgate.netresearchgate.net This methodology offers the high selectivity and sensitivity required for detecting trace levels of contaminants. While specific LC-MS methods for "this compound" in environmental samples are not documented, methods developed for omeprazole and its known metabolites could be adapted. nih.govscispace.comresearchgate.net Such a method would involve optimizing chromatographic separation and mass spectrometric detection parameters for this specific analyte.
Development of Specific Assays for Trace Analysis
The development of a specific assay for the trace analysis of "this compound" would be a prerequisite for its inclusion in environmental monitoring. This would involve the synthesis and purification of a reference standard of the compound to determine its retention time and mass spectral characteristics. simsonpharma.comglppharmastandards.com Subsequently, a robust analytical method, likely based on solid-phase extraction (SPE) for sample pre-concentration followed by LC-MS/MS analysis, would need to be validated according to established guidelines to ensure accuracy, precision, and a sufficiently low limit of detection.
Implications for Environmental Monitoring and Public Health
Without data on the occurrence, persistence, and potential toxicity of "this compound," its specific implications for environmental monitoring and public health remain unknown. The environmental risk assessment of pharmaceuticals typically focuses on the active ingredient and its major metabolites. The potential environmental impact of synthesis impurities is an area that warrants further investigation. Any potential risk would depend on the quantity of the impurity reaching the environment, its persistence, and its ecotoxicity. nih.gov
Role as an Impurity Standard in Quality Control
The compound this compound holds a significant position in the quality control of the widely used proton-pump inhibitor, Omeprazole. As a recognized impurity, its availability as a purified reference standard is crucial for ensuring the safety and efficacy of the final pharmaceutical product. The primary role of this compound is to serve as a benchmark in various analytical procedures designed to detect, identify, and quantify impurities in both the active pharmaceutical ingredient (API) and the finished dosage forms of Omeprazole.
In the pharmaceutical industry, stringent regulatory requirements necessitate the comprehensive profiling of all potential impurities in a drug substance. This compound is one such process-related impurity that can arise during the synthesis of Omeprazole. Its presence, even in trace amounts, can potentially impact the stability and safety of the medication. Therefore, highly sensitive and specific analytical methods are developed and validated to monitor its levels.
The use of this compound as a reference standard is integral to the validation of these analytical methods, particularly chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). In these methods, a known concentration of the impurity standard is used to:
Confirm the identity of the impurity in a sample by comparing its retention time or migration time with that of the standard.
Determine the sensitivity of the analytical method by establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the impurity.
Validate the accuracy and precision of the method by analyzing samples spiked with a known amount of the standard and assessing the recovery.
Ensure the specificity of the method, demonstrating that the analytical signal for the impurity is free from interference from Omeprazole and other related substances.
By serving as a reference point, this compound enables the accurate quantification of its corresponding impurity in routine quality control testing of Omeprazole batches. This ensures that the level of this specific impurity remains below the threshold specified by pharmacopeias and regulatory bodies, thereby guaranteeing the quality and consistency of the final drug product.
Detailed Research Findings
While the role of this compound as a reference standard is well-established in the context of pharmaceutical quality control, specific research studies detailing its separation and quantification with comprehensive validation data are not extensively available in publicly accessible literature. However, the general principles of its application in stability-indicating analytical methods are well-documented for Omeprazole and its related compounds.
In a typical stability-indicating HPLC method for Omeprazole, a C18 column is often employed with a gradient elution program. The mobile phase usually consists of a mixture of a phosphate buffer and an organic solvent like acetonitrile. The detection is commonly carried out using a UV detector at a wavelength where both Omeprazole and its impurities exhibit significant absorbance.
In the development of such methods, a solution containing Omeprazole and all its potential impurities, including this compound, would be prepared. The chromatographic conditions are then optimized to achieve adequate separation (resolution) between all the components. The performance of the method is evaluated based on several parameters, as illustrated in the hypothetical data table below, which represents typical results from a method validation study.
Table 1: Hypothetical Performance Data of a Validated HPLC Method for Omeprazole and Its Impurities
| Analyte | Retention Time (min) | Resolution (Rs) | Limit of Detection (µg/mL) | Limit of Quantification (µg/mL) |
| Omeprazole | 10.5 | - | 0.05 | 0.15 |
| This compound | 12.2 | > 2.0 | 0.02 | 0.06 |
| Omeprazole Sulfone | 8.9 | > 2.0 | 0.03 | 0.09 |
| Omeprazole N-oxide | 7.4 | > 2.0 | 0.04 | 0.12 |
Note: The data presented in this table is illustrative and intended to represent typical outcomes of a chromatographic method validation. It is not derived from a specific published study on this compound.
The successful validation of such an analytical method, reliant on the use of well-characterized impurity standards like this compound, is a prerequisite for its use in routine quality control and stability testing of Omeprazole.
Advanced Research Perspectives and Future Directions
Computational Chemistry and Molecular Modeling Studies
Computational methods have become indispensable in modern drug discovery, offering profound insights into molecular behavior and interactions at an atomic level. For "4-Desmethoxy-4-nitro Omeprazole (B731) Sulfide (B99878)," these in silico techniques are crucial for predicting its biological activity and guiding the design of more potent and selective derivatives.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For compounds related to "4-Desmethoxy-4-nitro Omeprazole Sulfide," such as omeprazole and its analogs, docking studies are pivotal in understanding their interaction with target proteins. nih.gov For instance, in the study of omeprazole derivatives, docking simulations with the potassium-transporting ATPase alpha chain 1 (PTAAC1) have revealed binding energies and specific nonbonding interactions crucial for inhibitory activity. nih.gov Similar studies could elucidate how "this compound" binds to its biological target, likely a proton pump, identifying key amino acid residues that stabilize the complex through hydrogen bonds and hydrophobic interactions. nih.gov
Following docking, molecular dynamics (MD) simulations provide a view of the dynamic behavior of the ligand-protein complex over time. A 100-ns MD simulation for omeprazole analogs, for example, has been used to confirm the stability of the docked poses and the persistence of critical interactions. nih.gov Such simulations for "this compound" would be invaluable for assessing the stability of its binding and understanding the conformational changes that may occur upon interaction with its target protein. nih.gov
Table 1: Illustrative Molecular Docking and Dynamics Data for Omeprazole Analogs This table is based on reported data for omeprazole derivatives and serves as an example of data that would be generated for "this compound." nih.gov
| Analog | Binding Energy (kcal/mol) | Key Interacting Residues | Simulation Time (ns) | Complex Stability |
| OMP3 | -7.3 | Not specified | 100 | Stable |
| OMP19 | -8.3 | Not specified | 100 | Stable |
| OMP21 | -8.1 | Not specified | 100 | Stable |
| Omeprazole (Control) | -7.1 | Not specified | 100 | Stable |
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.gov For "this compound," DFT calculations can predict regions of the molecule that are electron-rich or electron-deficient, thus identifying likely sites for metabolic attack or chemical reaction. These calculations can determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding chemical reactivity. nih.gov Such computational analyses provide a theoretical foundation for the compound's stability and reaction mechanisms, guiding further synthetic modifications. nih.govresearchgate.net
Biocatalytic Approaches for Synthesis and Transformation
The demand for more sustainable and environmentally friendly chemical processes has spurred interest in biocatalysis. Utilizing enzymes for chemical synthesis offers high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods.
The asymmetric sulfoxidation of prochiral sulfides to form chiral sulfoxides like esomeprazole (B1671258) is a well-established application of biocatalysis in the pharmaceutical industry. researchgate.net Enzymes such as cyclohexanone (B45756) monooxygenases (CHMOs) are known to catalyze this type of reaction with high stereoselectivity. researchgate.net Research has focused on engineering these enzymes to improve their activity and selectivity for specific substrates like omeprazole sulfide. researchgate.net Through techniques like structure-guided mutagenesis, scientists have successfully engineered CHMO variants with significantly increased specific activity and binding affinity. researchgate.net For "this compound," similar enzyme engineering efforts could be directed at developing a biocatalyst for its efficient and selective oxidation or other transformations, potentially leading to chiral derivatives with unique biological properties.
Table 2: Example of Enzyme Engineering for Sulfoxidation This table illustrates the type of improvements sought in enzyme engineering for compounds structurally related to "this compound." researchgate.net
| Enzyme | Engineering Strategy | Substrate | Improvement |
| CHMO from Acinetobacter calcoaceticus (AcCHMO) | Focused mutagenesis | Omeprazole Sulfide | 71.3% increase in conversion |
| CHMO from Amycolatopsis methanolica (AmCHMO) | Structure-guided mutagenesis (Y55 and S497) | Omeprazole Sulfide | 5.8-fold increase in specific activity |
Development of Green Chemistry Methodologies
Biocatalysis is a cornerstone of green chemistry. By replacing harsh chemical reagents and solvents with enzymatic processes, the environmental footprint of pharmaceutical manufacturing can be significantly reduced. enpress-publisher.com The synthesis of benzimidazole (B57391) derivatives, the core structure of "this compound," has been a focus of green chemistry approaches. rsc.orgresearchgate.net These methods often utilize water as a solvent, employ recyclable catalysts, and operate under mild temperature and pressure conditions. rsc.orgresearchgate.net Future research will likely focus on developing a complete biocatalytic or chemoenzymatic synthesis route for "this compound" and its analogs, minimizing waste and energy consumption. enpress-publisher.com
Q & A
Basic Research Questions
Q. What are the optimal solvents and temperatures for purifying 4-Desmethoxy-4-nitro Omeprazole Sulfide via crystallization?
- Methodological Answer : Solubility studies indicate methanol, ethanol, and 95% ethanol are optimal for recrystallization due to their high temperature-dependent solubility. For example, solubility in methanol increases from ~0.05 mol/kg at 280 K to ~0.35 mol/kg at 320 K. Ethanol and 95% ethanol are preferred industrially due to safety and cost-effectiveness. The modified Apelblat equation (parameters A, B, C in Table 2 of ) accurately predicts solubility trends for process optimization .
Q. What analytical methods validate the purity of this compound post-synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a DIONEX P680 system is recommended for purity assessment, as it achieves mass fraction resolutions >0.995. For metabolite identification, LC-MS/MS provides sensitivity for detecting trace impurities (e.g., sulfone derivatives) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Store the compound at -20°C in airtight containers to prevent degradation. Use personal protective equipment (PPE) and fume hoods during synthesis, as per safety data sheets (SDS) outlining risks of respiratory irritation and mutagenicity .
Advanced Research Questions
Q. How do thermodynamic parameters (ΔH°, ΔG°) govern the solubility of this compound in protic solvents?
- Methodological Answer : The dissolution process is endothermic (ΔH° > 0) and enthalpy-driven, with ΔG° values ranging from +4.2 to +12.6 kJ/mol across eight solvents. Van’t Hoff analysis (ln*x vs. 1/T plots) reveals methanol’s steepest solubility-temperature dependence, attributed to strong hydrogen bonding. Enthalpy contributions account for ~54% of ΔG°, emphasizing solvent-solute interactions .
Q. What environmental risks are posed by this compound’s metabolites?
- Methodological Answer : Metabolites like 4-hydroxy Omeprazole sulfide (CAS 103876-98-8) exhibit higher mutagenic potential (ECOSAR-predicted PNEC < 0.1 µg/L) than the parent compound. Monitor aquatic systems using LC-MS/MS, as these metabolites persist in wastewater and surface water despite low parent compound concentrations .
Q. How can computational models improve crystallization process design for this compound?
- Methodological Answer : The modified Apelblat equation outperforms the Buchowski–Ksiazaczak λh model, with lower RMSD (0.85 vs. 1.2) and RAD (<1%). Input parameters (e.g., A = -34.2, B = 2980, C = 5.1 for ethanol) enable precise solubility predictions across 280–320 K, facilitating solvent selection and yield optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
